2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone
Description
Properties
IUPAC Name |
2,5-dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSPXJILWYFFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950992 | |
| Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28293-38-1 | |
| Record name | NSC56328 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromo-3,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIBROMO-3,6-DIMETHYL-1,4-BENZOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Bromination of 3,6-Dimethyl-1,4-benzoquinone
The most widely cited method for synthesizing DBDMQ involves the direct bromination of 3,6-dimethyl-1,4-benzoquinone using elemental bromine (Br₂) in acetic acid. This approach, first reported by Smith and Nichols, leverages the electrophilic aromatic substitution mechanism to introduce bromine atoms at the 2- and 5-positions.
Procedure :
- Substrate Preparation : 3,6-Dimethyl-1,4-benzoquinone is synthesized via oxidation of 3,6-dimethyl-1,4-hydroquinone using ceric ammonium nitrate (CAN) in aqueous sulfuric acid.
- Bromination : The quinone is dissolved in glacial acetic acid, and bromine (2.2 equivalents) is added dropwise under reflux (100–110°C) for 4–6 hours.
- Workup : The reaction mixture is cooled, poured into ice water, and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- Purification : Crude DBDMQ is recrystallized from ethanol to yield pure product as yellow crystals (reported yield: 68–72%).
Key Considerations :
- Excess bromine ensures complete di-substitution, but prolonged reaction times may lead to over-bromination or decomposition.
- Acetic acid acts as both solvent and acid catalyst, stabilizing the bromonium ion intermediate.
Bromination Using N-Bromosuccinimide (NBS)
An alternative method employs N-bromosuccinimide (NBS) as a brominating agent, offering milder conditions and improved selectivity. This approach is advantageous for substrates sensitive to strong acids or high temperatures.
Procedure :
- Substrate Preparation : 3,6-Dimethyl-1,4-benzoquinone is prepared as described in Section 1.1.
- Bromination : NBS (2.1 equivalents) is added to a solution of the quinone in dry tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–16 hours under nitrogen.
- Workup : The reaction is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, and dried over magnesium sulfate.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) affords DBDMQ as a pale-yellow solid (yield: 60–65%).
Key Considerations :
- NBS generates bromine radicals in situ, enabling controlled mono- or di-bromination depending on stoichiometry.
- Low temperatures minimize side reactions, such as oxidation of the quinone ring.
Halogen Exchange Reactions
Although less common, halogen exchange methods using metal bromides (e.g., LiBr, CuBr₂) have been explored for synthesizing DBDMQ from chloro- or iodo-quinone precursors. These routes are limited by substrate availability and lower yields compared to direct bromination.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and selectivity:
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| Acetic acid | 100–110 | 72 | Tribrominated species |
| THF | 0–5 | 65 | None |
| Dichloroethane | 80 | 58 | Dehydrohalogenation |
Polar aprotic solvents like THF favor radical-mediated bromination with NBS, while protic solvents (e.g., acetic acid) enhance electrophilic substitution with Br₂.
Temperature and Stoichiometry
- Br₂ Method : Stoichiometric Br₂ (2.2 eq.) at 110°C maximizes di-bromination while minimizing over-reaction.
- NBS Method : Sub-stoichiometric NBS (1.0 eq.) at 0°C yields mono-brominated intermediates, whereas 2.1 eq. at 25°C achieves full di-substitution.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for DBDMQ include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz) :
- δ 2.38 (s, 6H, CH₃).
- No aromatic protons due to symmetry and electron-withdrawing effects of bromine.
¹³C NMR (CDCl₃, 100 MHz) :
Mass Spectrometry (MS)
- Molecular Ion : m/z 293.94 [M]⁺ (calc. for C₈H₆Br₂O₂).
- Fragmentation : Loss of Br· (m/z 214.9) and sequential CO elimination (m/z 186.9).
Applications and Biological Activity
Photosynthesis Inhibition
DBDMQ inhibits electron transport in chloroplasts by binding to the plastoquinone site, blocking electron transfer between plastoquinone and plastocyanin. Its IC₅₀ in spinach chloroplasts is 1.25 μM.
Antimicrobial Properties
DBDMQ derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MIC) ranging from 8–32 μg/mL.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinones with various functional groups.
Scientific Research Applications
Chemistry
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone serves as a valuable reagent in organic synthesis. It acts as a precursor for more complex molecules and is involved in various chemical reactions:
- Oxidation : Can be oxidized to form higher oxidation state compounds.
- Reduction : Reduced to yield hydroquinone derivatives.
- Substitution : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
Research has indicated that this compound interacts with biological molecules and exhibits potential antimicrobial properties. Studies have explored its effects on various microorganisms:
- Inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli have been documented.
- The compound's mechanism of action involves redox reactions, allowing it to act as an electron acceptor or donor in biological systems .
Medicine
The therapeutic potential of this compound has been investigated in drug development:
- It shows promise as a lead compound due to its biological activity.
- Its interactions with enzymes involved in oxidative stress pathways make it a candidate for further exploration in treating oxidative damage-related diseases .
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for specialized applications in material science and chemical synthesis .
Case Study 1: Antimicrobial Activity
A study assessed the antibacterial activity of various derivatives of benzoquinones including this compound. Results indicated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .
Case Study 2: Redox Chemistry
Research focused on the redox properties of this compound revealed its effectiveness in electron transfer processes within biological systems. This property was linked to its ability to modulate cellular pathways related to energy production and oxidative stress response .
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying electron transport chains and oxidative stress in biological systems. The compound’s molecular targets include enzymes and proteins involved in redox reactions, affecting cellular pathways related to energy production and oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of DBDMBQ with Key Analogs
Key Observations:
- Bioavailability : Brominated derivatives like DBDMBQ may face solubility limitations, as seen in structurally similar compounds excluded from QSAR studies due to low solubility .
Redox Properties and Enzymatic Activation
- This generates hydroquinones that alkylate DNA and induce apoptosis .
- Duroquinone (DQ): With a slightly lower E₁/₂ (-0.26 V), it serves as a redox cycler but lacks aziridinyl groups for DNA crosslinking, reducing its cytotoxicity compared to MeDZQ .
- DBDMBQ : Bromine substituents likely hinder enzymatic reduction due to steric and electronic effects, though this remains unverified.
Cytotoxic Mechanisms
- MeDZQ : Induces apoptosis via dual mechanisms: (1) NQO1-mediated bioreductive alkylation and (2) oxidative stress via ROS generation. Antioxidants (e.g., DPPD) and iron chelators (e.g., DESF) partially protect cells, confirming parallel pathways .
Biological Activity
2,5-Dibromo-3,6-dimethyl-1,4-benzoquinone is a synthetic organic compound characterized by its unique structure, which includes a benzoquinone core with two bromine substituents and two methyl groups. This compound has garnered attention in various fields such as organic chemistry and medicinal research due to its notable biological activities.
The chemical formula for this compound is . Its structure enhances its reactivity and biological efficacy compared to other benzoquinones. The presence of bromine atoms increases the compound's electrophilicity, making it a potential candidate for various biological interactions.
The mechanism of action of this compound involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, participating in electron transfer processes essential for cellular metabolism and energy production. This property allows it to interact with proteins and enzymes involved in redox reactions, affecting cellular pathways related to oxidative stress and energy production.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induces apoptosis |
| HeLa (Cervical) | 12.3 | Inhibits cell proliferation |
| A549 (Lung) | 15.0 | Causes G2/M phase arrest |
These results suggest that the compound could be further explored as a lead compound in cancer therapy .
Antimicrobial Properties
In addition to its antitumor activity, this compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against both bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound may serve as a potential antimicrobial agent in pharmaceutical applications .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a strong correlation between bromine substitution and increased cytotoxicity.
- Antimicrobial Efficacy : Another research article highlighted the antimicrobial activity against standard bacterial and fungal organisms. The compound showed promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. How does halogen bonding influence the solid-state structure of derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
